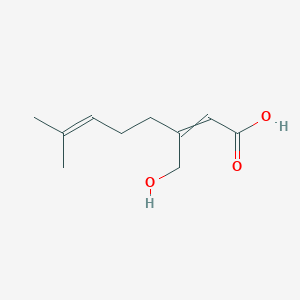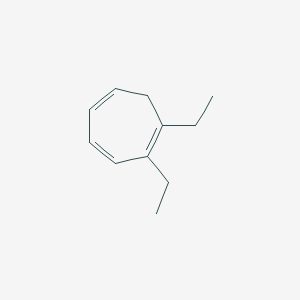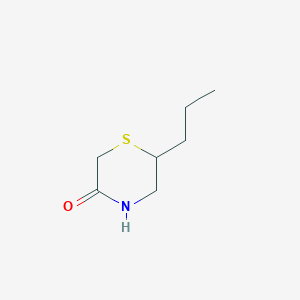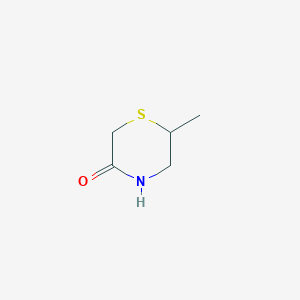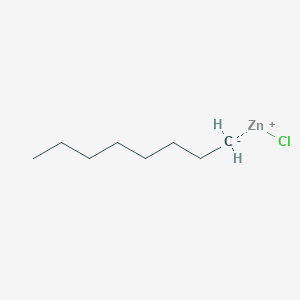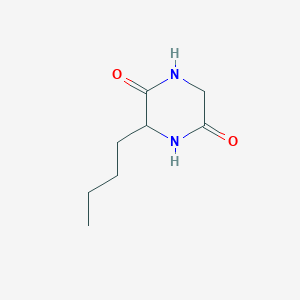![molecular formula C9H21NO2SSi B14392926 2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine CAS No. 88358-59-2](/img/structure/B14392926.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine is a compound that features a unique combination of silicon, oxygen, sulfur, and nitrogen atoms within its structure. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine typically involves the reaction of tert-butyldimethylsilyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base such as imidazole and a solvent like dimethylformamide. The reaction proceeds via the formation of an intermediate silylimidazole, which then reacts with the precursor to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process involves careful handling of reagents and solvents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine has several scientific research applications:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine involves its ability to act as a protecting group. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at specific sites of the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylation agent in organic synthesis.
tert-Butyldiphenylsilyl chloride: Another silylation agent with similar applications.
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in the synthesis of various organic compounds.
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine is unique due to its combination of silicon, oxygen, sulfur, and nitrogen atoms, which provides distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and various scientific research applications .
Properties
CAS No. |
88358-59-2 |
|---|---|
Molecular Formula |
C9H21NO2SSi |
Molecular Weight |
235.42 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(3-methyl-1,4,2-oxathiazolidin-2-yl)oxy]silane |
InChI |
InChI=1S/C9H21NO2SSi/c1-8-10(11-7-13-8)12-14(5,6)9(2,3)4/h8H,7H2,1-6H3 |
InChI Key |
IRYBBYIUMBZNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(OCS1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)


